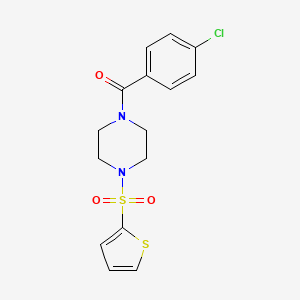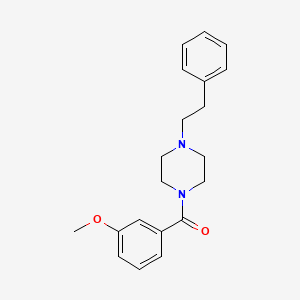
1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine involves several key steps, including acylation, sulfonation, and the use of piperazine as a core scaffold. A notable example involves the synthesis of related compounds where the nature of substituents on the phenyl ring attached to the piperazine influences their biological activity, highlighting the importance of the synthetic approach in determining the compound's properties (Romagnoli et al., 2008).
Molecular Structure Analysis
X-ray crystallography studies have provided detailed insights into the molecular structure of similar compounds. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine reveals a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom, which may be analogous to the structural features of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine is influenced by its functional groups. For instance, the presence of the sulfonyl group can participate in sulfonation reactions, while the piperazine core may undergo nucleophilic substitution reactions. These reactions are crucial for further chemical modifications and the synthesis of derivatives with enhanced biological activities.
Physical Properties Analysis
The physical properties of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in drug development. While specific data on this compound might not be readily available, analogous compounds have been studied to understand these aspects better.
Chemical Properties Analysis
The chemical properties of 1-(4-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine, including its stability, reactivity, and interactions with biological targets, are fundamental for its application in medicinal chemistry. Research on similar compounds suggests that modifications to the piperazine ring or the substituents can significantly impact their affinity for biological receptors and overall activity (Borrmann et al., 2009).
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-13-5-3-12(4-6-13)15(19)17-7-9-18(10-8-17)23(20,21)14-2-1-11-22-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRPRUCPUNKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4433606.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)
![isopropyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433618.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide](/img/structure/B4433683.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4433699.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4433704.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4433716.png)
